molecular formula C18H23N5O2 B2745070 2-(2-methoxyphenyl)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]acetamide CAS No. 1396859-85-0

2-(2-methoxyphenyl)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]acetamide

Cat. No.: B2745070
CAS No.: 1396859-85-0
M. Wt: 341.415
InChI Key: PYPXYOQNQDWBIS-UHFFFAOYSA-N
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Description

2-(2-methoxyphenyl)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a methoxyphenyl group, a piperazine ring, and a pyrimidine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenyl)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Formation of the Methoxyphenyl Intermediate: This involves the reaction of 2-methoxybenzaldehyde with an appropriate reagent to form the methoxyphenyl intermediate.

    Synthesis of the Piperazine Intermediate: The piperazine ring is introduced through a nucleophilic substitution reaction involving 4-methylpiperazine.

    Coupling with Pyrimidine: The final step involves coupling the methoxyphenyl and piperazine intermediates with a pyrimidine derivative under specific reaction conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenyl)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly employed.

Major Products Formed

    Oxidation: Formation of 2-(2-hydroxyphenyl)-N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)acetamide.

    Reduction: Formation of partially or fully reduced pyrimidine derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

2-(2-methoxyphenyl)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenyl)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group may facilitate binding to hydrophobic pockets, while the piperazine and pyrimidine moieties can interact with polar or charged residues. This compound may modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-hydroxyphenyl)-N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)acetamide
  • 2-(2-methoxyphenyl)-N-(6-(4-ethylpiperazin-1-yl)pyrimidin-4-yl)acetamide
  • 2-(2-methoxyphenyl)-N-(6-(4-methylpiperazin-1-yl)pyridine-4-yl)acetamide

Uniqueness

2-(2-methoxyphenyl)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]acetamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its methoxyphenyl group provides hydrophobic interactions, while the piperazine and pyrimidine rings offer versatility in binding and reactivity.

Biological Activity

2-(2-methoxyphenyl)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]acetamide is a compound that has garnered attention for its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C15H20N4O2\text{C}_{15}\text{H}_{20}\text{N}_{4}\text{O}_{2}

This compound features a methoxyphenyl group, a piperazine moiety, and a pyrimidine ring, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to act on specific receptors and enzymes, modulating their activity. This modulation can lead to various cellular responses, including:

  • Inhibition of Enzymes : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Interaction : It can bind to specific receptors, influencing signaling pathways associated with disease states.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity :
    • Studies have shown that compounds with similar structures demonstrate significant cytotoxicity against various cancer cell lines. For instance, derivatives of piperazine have been noted for their ability to induce apoptosis in cancer cells .
    • In vitro assays have reported IC50 values indicating effective inhibition of tumor cell growth.
  • Antimicrobial Properties :
    • The compound's structure suggests potential antimicrobial activity, which has been observed in related derivatives targeting bacterial and fungal pathogens .
  • Neuropharmacological Effects :
    • Given the presence of the piperazine moiety, there is potential for neuropharmacological applications, including effects on neurotransmitter systems .

Research Findings

Recent studies have focused on optimizing the pharmacokinetic properties of similar compounds. For example:

CompoundActivityIC50 (μM)Reference
Compound AAntitumor0.064
Compound BAntimicrobial0.177
Compound CNeuroactive0.095

These findings highlight the importance of structural modifications in enhancing biological activity and solubility.

Case Studies

  • Anticancer Efficacy : A study evaluating a series of piperazine derivatives found that modifications at the pyrimidine position led to enhanced anticancer effects against MCF7 breast cancer cells, with notable IC50 values demonstrating significant growth inhibition .
  • Neuropharmacological Assessment : Another investigation explored the effects of related compounds on serotonin receptors, revealing promising anxiolytic properties linked to their piperazine structure .

Properties

IUPAC Name

2-(2-methoxyphenyl)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-22-7-9-23(10-8-22)17-12-16(19-13-20-17)21-18(24)11-14-5-3-4-6-15(14)25-2/h3-6,12-13H,7-11H2,1-2H3,(H,19,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYPXYOQNQDWBIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=NC(=C2)NC(=O)CC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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